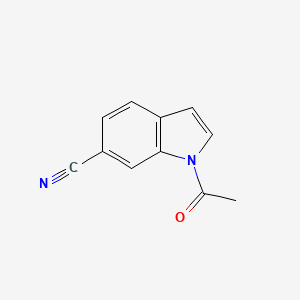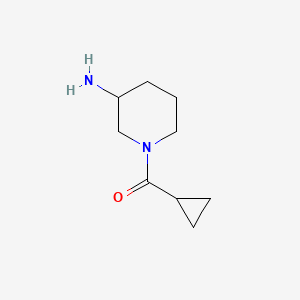
4-Amino-6-(4-isopropylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-Amino-6-(4-isopropylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol" is a derivative of 1,2,4-triazine, which is a class of heterocyclic compounds featuring a ring with three nitrogen atoms and three carbon atoms. The specific structure of this compound suggests it has potential applications in various fields, including medicinal chemistry and polymer science.
Synthesis Analysis
The synthesis of related triazine compounds involves the reaction of different precursors, such as aminoanilino-triazines with acyl chlorides to produce isopropenyl-1,3,5-triazines . Another method includes the cyclocondensation of guanidinobenzimidazole with heteroaromatic aldehydes to yield triazinobenzimidazoles . Additionally, triazolo-triazine derivatives can be obtained from reactions involving hydrazino-triazinones with carbon disulfide or the reactivity of hydrazineyl-triazole-thiols with various carbonyl compounds . These methods highlight the versatility in synthesizing triazine derivatives, which could be adapted for the synthesis of "4-Amino-6-(4-isopropylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol."
Molecular Structure Analysis
The molecular structure of triazine derivatives is often confirmed using spectroscopic methods such as NMR, IR, and UV/Vis spectroscopy, and in some cases, X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and can help in understanding the tautomeric forms and the extent of delocalization within the triazine ring system.
Chemical Reactions Analysis
Triazine compounds are known to undergo various chemical reactions. For instance, they can react with halo ketones in alkaline media to yield phenacylthio-triazinones, which can further convert to triazinothiadiazinones . Additionally, the reaction of triazinones with phosphorus pentasulfide can produce triazine-thiones . These reactions demonstrate the reactivity of the triazine ring and its potential to form diverse chemical structures.
Physical and Chemical Properties Analysis
The physical properties of triazine derivatives, such as glass transition temperatures and melting points, can be influenced by the length of the side chains and the content of copolymers . The chemical properties, including reactivity and stability, are determined by the substituents on the triazine ring and the presence of functional groups such as amino and thiol groups. These properties are crucial for the application of triazine compounds in various domains, including the development of new materials and pharmaceuticals.
Aplicaciones Científicas De Investigación
Antioxidant and Antitumor Activities
The compound has been evaluated for its potential in antioxidant and antitumor activities. A study involving various nitrogen heterocycles, including triazines, demonstrated promising biological activity, suggesting its potential in medicinal applications (El-Moneim, El‐Deen, & El-Fattah, 2011).
Antibacterial Activities
The compound has shown potential in the field of antibacterial treatment. Research involving the treatment of 4-amino-6-(4-isopropylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol with various agents has produced derivatives with notable antibacterial activity (Mehrotra, Pandey, Lakhan, & Srivastava, 2002).
Antimicrobial Activities
Synthesis of new derivatives of 1,2,4-triazine has shown that these compounds exhibit significant antimicrobial activities. The research indicates that this compound and its derivatives can be used in the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antimicrobial Study in Fused 1,2,4-Triazoles
A series of fused 1,2,4-triazoles synthesized using 4-amino-6-(4-isopropylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol has been investigated for in vitro antibacterial and antifungal activities, showing promising results in combating various microbial threats (Joshi, Dhalani, Bhatt, & Kapadiya, 2021).
Synthesis of New Comb-Like Polymers
Research has been conducted on the synthesis of new isopropenyl-1,3,5-triazines, including 4-amino-6-(4-isopropylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol, for the development of comb-like polymers. These polymers have been found to have unique properties and potential applications in materials science (Kunisada, Yuki, Miyake, Ogawa, & Yoshimura, 1991).
Anticancer Activities
Some derivatives synthesized from 4-amino-6-(4-isopropylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol were screened for anticancer properties. The results showed that certain compounds displayed activity as cytotoxic agents against different cancer cell lines, highlighting the compound's potential in oncology (Saad, Youssef, & Mosselhi, 2011).
Propiedades
IUPAC Name |
4-amino-2-(4-propan-2-ylphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-7(2)8-3-5-9(6-4-8)10-14-11(13)16-12(17)15-10/h3-7,10H,1-2H3,(H4,13,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMMSEOGNZUBRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2NC(=S)NC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901140171 |
Source


|
| Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-[4-(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901140171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-(4-isopropylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol | |
CAS RN |
1142207-94-0 |
Source


|
| Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-[4-(1-methylethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142207-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-[4-(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901140171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B1293010.png)
![3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293011.png)

![N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine](/img/structure/B1293014.png)
![[(Cyclopropylmethyl)thio]acetic acid](/img/structure/B1293015.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid](/img/structure/B1293018.png)
![3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293019.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride](/img/structure/B1293020.png)
![({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-methyl}thio)acetic acid](/img/structure/B1293022.png)
![3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid](/img/structure/B1293023.png)


![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1293032.png)
